Home > Products > Screening Compounds P112430 > Dihydroergonovine
Dihydroergonovine - 62841-02-5

Dihydroergonovine

Catalog Number: EVT-1487394
CAS Number: 62841-02-5
Molecular Formula: C₁₉H₂₅N₃O₂
Molecular Weight: 327.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydroergonovine is a derivative o Ergonovine, an oxytocic, stimulates contraction of uterine muscle; partial agonist at serotonergic and dopaminergic receptors in CNS; selective, potent antagonist at smooth muscle serotonergic receptors.

Overview

Dihydroergonovine is a semi-synthetic derivative of ergot alkaloids, primarily used in the medical field for its vasoconstrictive properties. It is commonly employed in obstetrics to manage postpartum hemorrhage due to its ability to induce uterine contractions. The compound is classified under the category of ergot alkaloids, which are known for their diverse pharmacological effects, including vasoconstriction and modulation of neurotransmitter systems.

Source and Classification

Dihydroergonovine is derived from ergotamine, which is obtained from the fungus Claviceps purpurea. The compound is classified as an ergot alkaloid, which includes various derivatives that act on serotonin and adrenergic receptors. Its IUPAC name is (2R,4R)-N-[(1S,2S,4R)-4-methyl-5-oxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene-4-carboxamide.

Synthesis Analysis

Dihydroergonovine can be synthesized through several methods involving the modification of ergotamine. One common approach is the reduction of the double bond in the ergoline ring structure of ergotamine. This can be achieved through catalytic hydrogenation or chemical reduction techniques:

  1. Catalytic Hydrogenation: This method involves using hydrogen gas in the presence of a catalyst (such as palladium or platinum) to selectively reduce the double bond.
  2. Chemical Reduction: Various reducing agents like lithium aluminum hydride or sodium borohydride can be employed to convert ergotamine into dihydroergonovine.

These processes require careful control of reaction conditions to ensure specificity and yield.

Molecular Structure Analysis

The molecular formula of dihydroergonovine is C20H25N3O2C_{20}H_{25}N_3O_2, with a molecular weight of approximately 339.44 g/mol. The compound features multiple chiral centers and a complex ring structure characteristic of ergoline derivatives.

Structural Representation

The structural representation includes:

  • An ergoline backbone.
  • Hydroxyl groups contributing to its pharmacological activity.
  • A carboxamide functional group enhancing its solubility and biological activity.
Chemical Reactions Analysis

Dihydroergonovine participates in various chemical reactions typical of amides and alkaloids:

  1. Acid-Base Reactions: The amide group can undergo protonation under acidic conditions.
  2. Hydrolysis: In aqueous environments, dihydroergonovine may hydrolyze to yield dihydroergotamine and other byproducts.
  3. Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions, potentially altering its pharmacological profile.
Mechanism of Action

The mechanism of action for dihydroergonovine primarily involves agonistic activity at serotonin receptors (5-HT receptors) and alpha-adrenergic receptors:

  1. Vasoconstriction: By activating 5-HT_1B receptors located on vascular smooth muscle cells, dihydroergonovine induces vasoconstriction, which is beneficial in managing postpartum hemorrhage.
  2. Uterine Contraction: It stimulates uterine smooth muscle contraction through both direct action on myometrial tissue and modulation of neurotransmitter release.

This dual action contributes to its effectiveness in obstetric applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dihydroergonovine typically appears as a white to off-white crystalline powder.
  • Solubility: It is generally soluble in water and alcohol but insoluble in non-polar solvents.

Chemical Properties

  • Melting Point: The melting point ranges around 219°C.
  • Stability: Dihydroergonovine is stable under normal conditions but sensitive to light and moisture.

Relevant Data

The compound exhibits a high degree of protein binding (approximately 93%), which influences its bioavailability and pharmacokinetics.

Applications

Dihydroergonovine has significant clinical applications:

  • Postpartum Hemorrhage Management: It is routinely used to prevent or treat excessive bleeding after childbirth by promoting uterine contractions.
  • Migraine Treatment: Although not as common as other treatments, it may also be utilized in migraine management due to its vasoconstrictive properties.
Introduction to Dihydroergonovine

Dihydroergonovine (also known as dihydroergometrine) is a hydrogenated derivative of the naturally occurring ergot alkaloid ergonovine. As a semisynthetic compound, it belongs to the broader class of ergoline derivatives, which have played historically significant roles in obstetrics, neurology, and vascular medicine. Unlike its parent compound ergonovine—isolated from the fungus Claviceps purpurea—dihydroergonovine features a saturated double bond in Ring D of the ergoline scaffold. This structural modification profoundly alters its receptor binding profile and pharmacological effects, shifting its activity from potent uterotonic properties toward potential applications in cerebrovascular regulation. While less extensively studied than its structural analogues dihydroergotamine (DHE) and ergotamine, dihydroergonovine represents an important subject of pharmacological investigation due to its unique receptor engagement pattern and potential therapeutic niche [1] [8].

Historical Development and Discovery

The development of dihydroergonovine is inextricably linked to early 20th-century ergot alkaloid research:

  • Ergot Alkaloid Isolation Era (1918–1940s): Swiss chemist Arthur Stoll first isolated ergotamine in 1918 at Sandoz Pharmaceuticals, marking the beginning of purified ergot therapeutics [1]. Ergonovine (then termed ergobasine) was subsequently isolated in 1935 by Dudley and Moir, revealing potent uterotonic effects distinct from ergotamine’s vasoactive properties. This era established ergot alkaloids as critical pharmacological tools and therapeutics.

  • Hydrogenation Breakthroughs: In 1943, Stoll and Hofmann developed catalytic hydrogenation techniques to saturate the C9-C10 double bond of natural ergot alkaloids [1] [4]. This process yielded dihydro derivatives including dihydroergotamine (DHE) and dihydroergonovine. Hydrogenation was initially pursued to reduce peripheral vasoconstriction and improve safety profiles while retaining central effects. DHE rapidly gained clinical adoption for migraine, while dihydroergonovine remained primarily an experimental compound with fewer therapeutic applications.

  • Modern Rediscovery: Renewed interest emerged in the 2000s with advanced receptor profiling techniques, revealing dihydroergonovine’s distinct affinity pattern at serotonin (5-HT), dopamine (D2), and adrenergic receptors compared to other dihydroergot alkaloids [5] [6]. Ethnopharmacological studies of ergot-containing traditional medicines further stimulated research into hydrogenated derivatives for their potentially favorable pharmacokinetic and safety properties [7].

Chemical Classification and Structural Analogues

Dihydroergonovine belongs to the lysergic acid amide subclass of ergot alkaloids, characterized by an amide-linked substituent at C8 rather than a peptide moiety. Its chemical specifications include:

  • Systematic Name: (6aR,9R,10aR)-N-[(S)-1-hydroxypropan-2-yl]-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
  • Molecular Formula: C₁₉H₂₅N₃O₂
  • Key Structural Feature: Saturation of the C9-C10 bond in ring D (Fig. 1), which reduces planar rigidity and increases conformational flexibility compared to ergonovine [5] [10].

Table 1: Structural Comparison of Dihydroergonovine with Key Ergot Analogues

CompoundCore StructureR1R2C9-C10 BondPeptide Chain
ErgonovineLysergic acid amide-H-CH(CH₃)CH₂OHUnsaturatedAbsent
DihydroergonovineDihydrolysergic acid amide-H-CH(CH₃)CH₂OHSaturatedAbsent
ErgotamineLysergic acid amide-HComplex tripeptideUnsaturatedPresent
Dihydroergotamine (DHE)Dihydrolysergic acid amide-HComplex tripeptideSaturatedPresent

Dihydroergonovine shares pharmacological similarities with other dihydroergot derivatives through three key mechanisms:

  • Ring D Saturation: Reduces alpha-adrenergic agonism and increases 5-HT receptor selectivity versus non-hydrogenated ergots [5] [8].
  • Amide vs. Peptide Side Chains: The simple propanolamide side chain (vs. cyclic peptides in ergotamine/DHE) lowers molecular weight and may enhance blood-brain barrier permeability.
  • Stereochemical Considerations: The C8 stereocenter (R-configuration in natural isomers) is essential for receptor recognition at 5-HT and dopaminergic sites [6].

Pharmacological Significance in Modern Medicine

Dihydroergonovine exhibits a receptor interaction profile distinct from both ergonovine and dihydroergotamine, suggesting unique therapeutic potentials:

Neurotransmitter Receptor Interactions

Table 2: Receptor Affinity Profile of Dihydroergonovine vs. Key Analogues (Ki in nM) [5] [6] [8]

Receptor TypeDihydroergonovineErgonovineDihydroergotamine (DHE)Primary Effect
5-HT₂A15–35 nM3–8 nM9.0 nMVasoconstriction
5-HT₁B180 nM50 nM0.006–18 nMVasoconstriction, antimigraine
5-HT₁D>1000 nM200 nM0.13–0.5 nMTrigeminal inhibition
D₂ dopamine6.4–16 nM20 nM1.2–5.0 nMProlactin suppression
α₁-adrenoceptor150 nM40 nM6.6–8.3 nMVasoconstriction
α₂-adrenoceptor25 nM10 nM1.4–3.3 nMSympathetic modulation

Key pharmacological characteristics include:

  • Moderate D₂ Dopamine Agonism: May confer prokinetic or neuroendocrine effects at 6.4–16 nM affinity, potentially useful in galactorrhea or Parkinson’s-related non-motor symptoms [6] [8].
  • Balanced Serotonergic Activity: Reduced 5-HT₁B/₁D affinity compared to DHE suggests lower vascular risks, while retained 5-HT₂A engagement may benefit conditions like serotonin syndrome management.
  • Adrenergic Modulation: Significant α₂-agonism (25 nM) could contribute to central sympatholytic effects, distinguishing it from vasoconstrictive ergotamine derivatives.

Research and Clinical Applications

Current scientific interest focuses on three domains:

  • Cerebrovascular Modulation: Preclinical models indicate dihydroergonovine increases cerebral glucose utilization without significant vasoconstriction—a valuable profile for dementia-related hypometabolism [8]. Its structural similarity to dihydroergotoxine (ergoloid mesylates), previously used in cognitive decline, warrants re-examination with purified dihydroergonovine.
  • Neuroendocrine Applications: With 5–10-fold greater D₂ selectivity versus 5-HT₂A than ergonovine, it represents a candidate for hyperprolactinemia management without uterotonic risks [6].

  • Migraine Mechanisms: Although less potent than DHE at 5-HT₁B/₁D receptors, dihydroergonovine’s moderate 5-HT₁F affinity (≈180 nM) aligns with emerging non-vasoconstrictive migraine targets like gepants (CGRP antagonists) [4] [9].

Natural Product Discovery Context

Dihydroergonovine exemplifies how ethnopharmacology drives drug development:

  • Ergot-Containing Traditional Medicines: Claviceps-infected grains were historically used in childbirth acceleration (ergonovine) and migraine (ergotamine). Dihydro derivatives represent safety-optimized successors [7].
  • Modern Screening Approaches: Computational analyses of dihydroergonovine’s polypharmacology reveal interactions with GPCR networks involved in cortical spreading depression—a target in migraine aura [4] [7].
  • Bioprospecting Significance: As natural hydrogenated ergots are exceptionally rare, dihydroergonovine exemplifies how semisynthesis expands nature’s chemical repertoire for optimized pharmacology [7] [10].

Properties

CAS Number

62841-02-5

Product Name

Dihydroergonovine

Molecular Formula

C₁₉H₂₅N₃O₂

Molecular Weight

327.42

Synonyms

9,10-Dihydroergometrine; Dihydroergobasine; Dihydroergometrine; _x000B_(8β)-N-[(1S)-2-Hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.